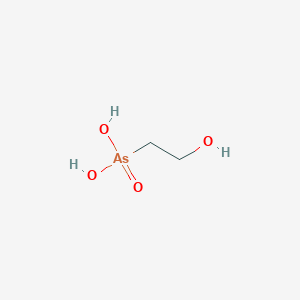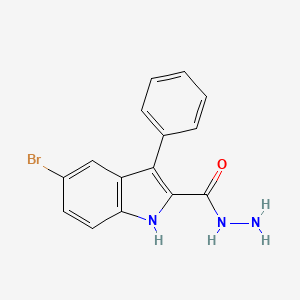
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological activities. Benzodiazepines are widely recognized for their central nervous system effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate can be achieved through a one-pot three-component domino reaction. This method involves the reaction of substituted 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate in the presence of a catalytic amount of γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature . This approach is efficient, environmentally friendly, and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often involves continuous flow synthesis. This method allows for the efficient and scalable production of benzodiazepines from aminobenzophenones . The continuous flow process is advantageous due to its ability to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate . These reagents are used under mild conditions to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of Tos-MIC can lead to the formation of imidazobenzodiazepine intermediates .
Scientific Research Applications
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other benzodiazepine derivatives.
Biology: It is used in studies related to its pharmacological effects on the central nervous system.
Medicine: It has potential therapeutic applications due to its anxiolytic, sedative, and anticonvulsant properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate include:
Properties
CAS No. |
70266-29-4 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-O-ethyl 8-O-methyl 2,3-benzodiazepine-3,8-dicarboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)16-7-6-10-4-5-11(13(17)19-2)8-12(10)9-15-16/h4-9H,3H2,1-2H3 |
InChI Key |
TVRPRTRZWHTKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC2=C(C=C(C=C2)C(=O)OC)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



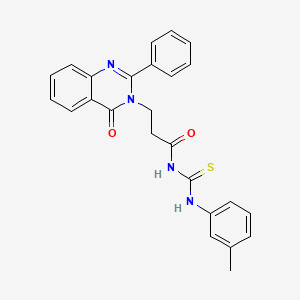
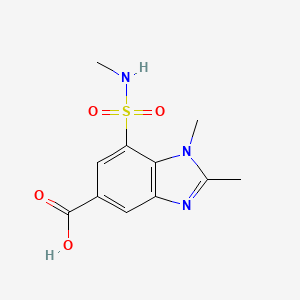



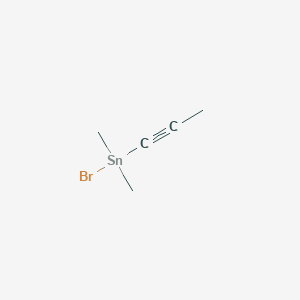
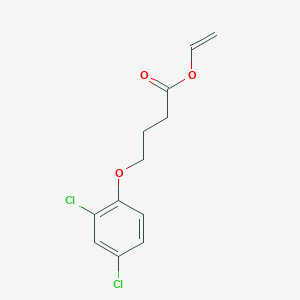


![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
